N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide - 127408-31-5

N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide

Catalog Number: EVT-286299
CAS Number: 127408-31-5
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide is a synthetic derivative of (-)-(3S,4R)-3,4-dihydro-3-hydroxy-2, 2-dimethyl-4-(N-acetyl-N-hydroxyamino)-6-cyano-2H-1-benzopyran-3-ol (Y-26763). Y-26763 belongs to a class of compounds known as potassium channel openers (PCOs), which are known for their vasodilatory effects. N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide itself acts as a prodrug, being metabolized in vivo to Y-26763.

This compound has garnered significant interest in scientific research for its potential antihypertensive properties, demonstrating a slow onset and long duration of action compared to other PCOs like lemakalim.

Synthesis Analysis

A detailed synthesis of N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide is described in the paper "Novel potassium channel opener prodrugs with a slow onset and prolonged duration of action." The synthesis involves a multi-step process starting with the preparation of (-)-(3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(3-oxo-cyclopent-1-enyloxy)-2H-1-benzopyran-6-carbonitrile. This compound is then reacted with various benzyl halides, followed by deprotection to yield the desired prodrug compounds, including N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide.

Chemical Reactions Analysis

A key chemical reaction involving N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide is its in vivo metabolism. The compound acts as a prodrug, undergoing enzymatic cleavage to release the active compound Y-26763, a potent potassium channel opener. The specific enzymes and pathways involved in this metabolic conversion are not detailed in the reviewed papers.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide is primarily mediated by its active metabolite, Y-26763. Y-26763 acts as a potassium channel opener, specifically targeting ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle. [, ] Opening of these channels leads to membrane hyperpolarization, reducing calcium influx and ultimately leading to relaxation of the smooth muscle and vasodilation. This mechanism contributes to the antihypertensive effects observed with N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide.

Applications
  • Antihypertensive Research: The compound's primary application in scientific research has been in the development of novel antihypertensive agents. Studies in spontaneously hypertensive rats (SHRs) have shown that N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide effectively lowers blood pressure with a slow onset and prolonged duration of action, attributed to its KATP channel opening mechanism. Furthermore, it exhibits a reduced tendency to induce tachycardia compared to other PCOs, making it a potentially more desirable candidate for antihypertensive therapy.

(2S,3S,4R)-N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378)

Compound Description: KR-31378 is a novel benzopyran analog investigated for its neuroprotective and antiapoptotic properties. Research has demonstrated its efficacy in reducing cerebral infarct size in rats following middle cerebral artery occlusion, attributed to its antioxidant and antiapoptotic actions. [] Furthermore, KR-31378 has shown potent suppression of lipopolysaccharide-induced cell death in human umbilical vein endothelial cells by reducing intracellular reactive oxygen species, tumor necrosis factor-alpha production, and modulating Bcl-2 and Bax protein expression. []

(2S,3S,4R)-N''-cyano-N-(6-acetylamino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31612)

Compound Description: KR-31612 is an acetylated metabolite of KR-31378, also exhibiting antiapoptotic properties in human umbilical vein endothelial cells exposed to lipopolysaccharide. While it demonstrates similar protective effects as KR-31378, it is less potent in scavenging peroxyl radicals and protecting against DNA fragmentation. []

(2S,3R,4S)-N′-Benzyl-N′′-cyano-N-(3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-2H-benzopyran-4-yl)-guanidine (KR-31372)

Compound Description: KR-31372 is a benzopyran derivative with demonstrated cardioprotective effects against ischemic/reperfusion injury in isolated rat hearts and anesthetized rats and dogs. Its mechanism of action is attributed to the activation of mitochondrial ATP-sensitive potassium (KATP) channels. []

(±)-6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-3-ol (Cromacalime)

Compound Description: Cromacalime is a potassium channel opener used in the treatment of hypertension. [] The provided paper describes a process for its preparation with a focus on improving yield.

MJ-451 (6-cyano-3S,4R-dihydro-2,2-dimethyl-2H-3-hydroxy-4-[2-oxo-5S-1-hydroxmethyl)-1-pyrrolidinyl]-1-benzopyran)

Compound Description: MJ-451 is a selective ATP-sensitive K+ channel opener that induces relaxation in guinea pig tracheal smooth muscle. [] This suggests its potential as a bronchodilator.

(+)-(3S,4R)-4-(N-Acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol (Y-27152)

Compound Description: Y-27152 is a long-acting potassium channel opener with antihypertensive effects in hypertensive rats and dogs. It exhibits a slower onset and longer duration of action compared to other potassium channel openers like lemakalim and has a reduced tendency to induce tachycardia. []

(-)-(3S,4R)-4-(N-Acetyl-N-hydroxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol (Y-26763)

Compound Description: Y-26763 is a potassium channel opener that induces vasodilation in rabbit mesenteric artery. Its mechanism of action involves membrane hyperpolarization and inhibition of noradrenaline-induced calcium mobilization. [, ] Additionally, Y-26763 can lower resting intracellular calcium levels, contributing to its vasorelaxant properties. []

Compound Description: Compound 5bB and its metabolite 6B are prodrugs designed to deliver the active potassium channel opening moiety (6B) with a slow onset and prolonged duration of action, resulting in potent hypotensive activity in spontaneously hypertensive rats with minimal tachycardia. []

(3S-trans)-N-(4-chlorophenyl)-N'-cyano-N''-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl) (BMS-180448)

Compound Description: BMS-180448 is a cardioselective ATP-sensitive potassium channel opener. While primarily targeted for cardiac effects, it also exhibits vasorelaxant activity in rat aorta. Its mechanisms of action include blocking extracellular calcium influx, activating adenylate cyclase, and stimulating nitric oxide production. []

Properties

CAS Number

127408-31-5

Product Name

N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide

IUPAC Name

N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-hydroxyacetamide

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C14H16N2O4/c1-8(17)16(19)12-10-6-9(7-15)4-5-11(10)20-14(2,3)13(12)18/h4-6,12-13,18-19H,1-3H3/t12-,13+/m1/s1

InChI Key

IWTCFIIOUXJOOV-OLZOCXBDSA-N

SMILES

CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)O

Solubility

Soluble in DMSO

Synonyms

(+)-(3S,4R)-(N-acetyl-N-hydroxy)amino-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol
Y 26763
Y-26763

Canonical SMILES

CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)O

Isomeric SMILES

CC(=O)N([C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.